molecular formula C11H17N3O2S B153148 tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 365996-05-0

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B153148
CAS No.: 365996-05-0
M. Wt: 255.34 g/mol
InChI Key: BMLHPGOMLGKYIJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLHPGOMLGKYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463456
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-05-0
Record name 1,1-Dimethylethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Preparation Methods

Cyclization-Based Synthesis from Pyridine Derivatives

A widely reported approach involves constructing the thiazolo[5,4-c]pyridine core through cyclization. Starting with 2,4-dichloro-3-nitropyridine (11 ), selective substitution with morpholine in tetrahydrofuran (THF) at 0°C yields 4-(2-chloro-3-nitropyridin-4-yl)morpholine (12 ). Subsequent treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C introduces a thiocyanate group, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ). Reduction of the nitro group using iron powder in acetic acid at 60°C triggers intramolecular cyclization, generating the thiazolo[5,4-b]pyridine skeleton (14 ). While this method targets a structurally analogous compound, adapting the conditions to substitute morpholine with tert-butoxycarbonyl (Boc)-protected amines could yield the target molecule.

Key Reaction Conditions:

  • Temperature: 0°C (initial substitution), 80°C (thiocyanate introduction), 60°C (reduction/cyclization).

  • Catalysts/Reagents: Morpholine, KSCN, Fe powder.

  • Yield: 55–75% for critical steps.

Boc Protection of Preformed Thiazolo-Pyridine Intermediates

An alternative route involves synthesizing the thiazolo[5,4-c]pyridine scaffold followed by Boc protection. For example, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This method ensures selective protection of the secondary amine at the 5-position, yielding the Boc-protected derivative.

Optimized Parameters:

  • Solvent: Dichloromethane (DCM) or THF.

  • Base: TEA (2 equiv), DMAP (0.1 equiv).

  • Yield: 70–85%.

Reductive Amination Pathways

Source details the reduction of 2-hydrazino-6-chloropyridine to 2-amino-6-chloropyridine using hydrazine and Raney nickel (Ra/Ni). Adapting this methodology, tert-butyl 2-hydrazino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate could be reduced under similar conditions to introduce the amino group. However, challenges include avoiding dehalogenation by-products, which are prevalent in hydrogen-based reductions.

Critical Considerations:

  • Catalyst: Ra/Ni outperforms palladium-based catalysts in minimizing dehalogenation.

  • Solvent System: Ethanol/water mixtures enhance reaction efficiency.

  • Yield: 60–75% with Ra/Ni.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. For instance, the cyclization step (Section 1.1) is conducted in a tubular reactor with precise temperature control (80–100°C) and residence times of 10–15 minutes. Automated purification systems, such as inline liquid-liquid extraction and crystallization, ensure high purity (>98%).

Green Chemistry Approaches

Recent advancements emphasize solvent-free cyclization using microwave irradiation. This method reduces reaction times from hours to minutes and improves yields by 10–15% compared to conventional heating.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Scalability
Cyclization (Section 1.1)Substitution, thiocyanate, reduction55–75%>95%Moderate
Boc Protection (Section 1.2)Amine protection70–85%>98%High
Reductive Amination (Section 1.3)Hydrazine reduction60–75%90–95%Low

Intermediate Characterization

tert-Butyl 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

A critical intermediate, this compound is synthesized via bromination of the parent amine using N-bromosuccinimide (NBS) in acetonitrile. Characterization data include:

  • Melting Point: 168–170°C.

  • 1H NMR (DMSO-d6): δ 7.89 (d, J = 5.5 Hz, 1H), 3.78–3.70 (m, 4H).

Challenges and Mitigation Strategies

By-Product Formation

Dehalogenation during reduction (Section 1.3) is minimized using Ra/Ni instead of hydrogen gas.

Low Cyclization Yields

Microwave-assisted synthesis improves cyclization efficiency, reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit antimicrobial properties. Studies have shown that tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate demonstrates efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties
Recent investigations into the anticancer properties of thiazole derivatives have highlighted their ability to inhibit tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

3. Neurological Applications
The compound has been studied for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . Its mechanism of action involves modulation of neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease.

Pharmacological Insights

1. Mechanism of Action
The pharmacological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation .

2. Bioavailability and Metabolism
Studies on the bioavailability of this compound indicate favorable absorption characteristics when administered orally. However, further studies are needed to fully understand its metabolic pathways and potential interactions with other drugs .

Material Science Applications

1. Synthesis of Novel Polymers
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has demonstrated its application in creating materials with improved thermal stability and mechanical strength .

2. Catalysis
This compound has also been explored as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic chemistry .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer EffectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study CNeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cultures treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties References
Target Compound (365996-05-0) C₁₁H₁₇N₃O₂S 255.34 2-amino, thiazolo[5,4-c] PROTAC synthesis, kinase inhibitors
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (365996-06-1) C₁₁H₁₅BrN₂O₂S 319.22 2-bromo (replaces amino) Electrophilic cross-coupling precursor
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (1002355-91-0) C₁₁H₁₇N₃O₂S 255.34 Positional isomer ([4,5-c] fusion) Unknown; structural studies
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (478624-69-0) C₁₁H₁₅N₃O₃S 269.32 7-oxo group Increased polarity; uncharacterized bioactivity
tert-Butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (165948-24-3) C₁₁H₁₆N₂O₂S 240.32 No 2-amino group Intermediate for further functionalization

Key Findings from Comparative Studies

Stability and Handling :
  • The Boc group in the target compound enhances stability during storage (recommended: sealed, dry, 2–8°C) . In contrast, 4-oxo derivatives (e.g., 1312412-88-6) require strict moisture control to prevent decomposition .

Biological Activity

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS No. 365996-05-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃O₂S
  • Molecular Weight : 255.34 g/mol
  • Appearance : Off-white to brown crystalline powder
  • Melting Point : 223.5 °C - 224.5 °C
  • Purity : ≥96.0% (HPLC) .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with tert-butyl esters under controlled conditions. The synthetic route includes:

  • Preparation of the thiazole framework.
  • Introduction of the amino group.
  • Esterification with tert-butyl alcohol.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds within the thiazolo[5,4-c]pyridine class exhibit significant antimicrobial properties. For example:

  • Study Findings : A study demonstrated that derivatives of thiazolo[5,4-c]pyridine showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Several studies have explored the anticancer potential of thiazolo derivatives:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

Emerging research suggests that this compound might possess neuroprotective effects:

  • Case Study : In animal models of neurodegeneration, treatment with thiazolo derivatives resulted in reduced oxidative stress and improved cognitive function .

Case Studies and Research Findings

StudyFindings
Frandsen et al., 2002Identified mutagenic properties linked to structural analogs; suggested further exploration into thiazolo derivatives for anticancer applications .
Jeon & Yi, 2016Demonstrated that thiazolo derivatives can inhibit the growth of Trypanosoma brucei in vitro, indicating potential for treating parasitic infections .
Sasikala et al., 1994Reported on the photometabolism of heterocyclic compounds and their interactions with biological systems, providing insights into their safety profiles .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. Key steps include:

  • Cyclocondensation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours (yield: 74.2%) .
  • Diazotization : Treatment with tert-butyl nitrite and copper catalysts (e.g., CuBr or CuBr₂) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0–50°C. Yields vary significantly (44–47%) depending on the catalyst and solvent .
  • Boc Protection : Reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with di-tert-butyl dicarbonate in dioxane/water using potassium carbonate (yield: ~70%) .

Methodological Insight : Optimize catalyst choice (CuBr₂ in DCM improves reproducibility) and monitor reaction progress via TLC or LCMS to mitigate side reactions .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm the Boc-protected amine and thiazolo-pyridine backbone.
  • Mass Spectrometry : LCMS (e.g., m/z 318.9/320.9 [M+1]⁺) verifies molecular weight .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry in crystalline derivatives .

Troubleshooting : Impurities from incomplete diazotization can be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What purification strategies are effective for isolating the compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 8:1 to 2:1) to separate unreacted starting materials .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity solids .
  • Acid-Base Extraction : For Boc-protected intermediates, aqueous workup with NaHCO₃ removes acidic byproducts .

Q. Why is the tert-butoxycarbonyl (Boc) group used in the synthesis, and how is it removed?

The Boc group protects the amine during heterocycle formation, preventing unwanted side reactions. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with a base (e.g., NaHCO₃) .

Q. What are the stability considerations for storing the compound?

Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Stability in solution varies: avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to minimize degradation .

Advanced Research Questions

Q. How can synthetic yields be improved for copper-catalyzed diazotization steps?

  • Catalyst Screening : CuBr₂ in DCM at 0°C improves yield (44%) compared to CuBr in DMF (variable results) .
  • Solvent Optimization : DCM minimizes side reactions vs. DMF, which may promote decomposition at elevated temperatures .
  • Stoichiometry : Use 1.2–1.5 equivalents of tert-butyl nitrite to ensure complete conversion of the amine .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) synthesis?

The amine group serves as a ligation site for coupling to E3 ubiquitin ligase ligands. For example, it reacts with mono-methyl terephthalate via HATU/DIPEA-mediated amide bond formation to generate PROTAC intermediates . Key Reaction :

  • Coupling : 19 (1 g, 3.9 mmol) + mono-methyl terephthalate (846 mg) → tert-butyl 2-(4-(methoxycarbonyl)benzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (20) in 20 mL CH₂Cl₂ .

Q. How can functional group modifications enhance the compound’s utility in medicinal chemistry?

  • Bromination : Introduce bromine at the thiazole ring for Suzuki-Miyaura cross-coupling (e.g., using NBS or CuBr₂) .
  • Amide Formation : Couple with carboxylic acids (e.g., HATU/DIPEA) to generate targeted inhibitors or imaging probes .
  • Deprotection : Remove Boc to access free amines for salt formation (e.g., HCl salts improve solubility) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?

  • SHELX Suite : SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution or twinned crystals .
  • Data Collection : Use synchrotron radiation for small-molecule crystals (<0.5 Å resolution) to resolve bond-length discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Core Modifications : Methylation at the piperidine ring (e.g., 5-methyl derivatives) alters steric effects and target binding .
  • Thiazole Replacement : Substitute sulfur with oxygen (oxazolo analogs) to modulate electronic properties and metabolic stability .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to prioritize substituents enhancing mGlu5 PAM activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

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